

# SRI-29329: A Comparative Analysis of Kinase Selectivity

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## Compound of Interest

Compound Name: SRI-29329

Cat. No.: B610988

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This guide provides a comprehensive analysis of the kinase selectivity profile of **SRI-29329**, a potent inhibitor of the Cdc2-like kinase (CLK) family. By comparing its activity with other known CLK inhibitors against a broad panel of human kinases, this document serves as a valuable resource for researchers investigating the therapeutic potential and off-target effects of this compound class. All data is presented in a clear, comparative format, supported by detailed experimental methodologies and visual aids to facilitate interpretation.

## Selectivity Profile of SRI-29329 and Comparative Compounds

**SRI-29329** is a specific inhibitor of CLK1, CLK2, and CLK4, with reported IC<sub>50</sub> values of 78 nM, 16 nM, and 86 nM, respectively. It demonstrates a modest selectivity for CLK2 over CLK1 and CLK4 and notably lacks significant activity against cyclin-dependent kinases CDK1, 4, and 6. To provide a broader context for its selectivity, the following table compares the inhibitory activity of **SRI-29329** with other well-characterized CLK inhibitors, TG003 and KH-CB19, and presents the extensive kinase screening data for SM08502, a structurally distinct CLK inhibitor. The data for SM08502 is derived from a KINOMEscan™ screen against a panel of 466 kinases, offering a comprehensive overview of its on- and off-target activities.

Kinase Family	Kinase	SRI-29329 IC50 (nM)	TG003 IC50 (nM)	KH-CB19 IC50 (nM)	SM08502 % Inhibition @ 1µM
CMGC	CLK1	78	20	19.7	99
CLK2	16	200	-	100	
CLK3	-	>10000	530	98	
CLK4	86	15	-	100	
DYRK1A	-	-	-	100	
DYRK1B	-	-	-	100	
DYRK2	-	-	-	100	
DYRK3	-	-	-	97	
CDK1	>10000	-	-	42	
CDK2	-	-	-	68	
CDK4	>10000	-	-	15	
CDK5	-	-	-	71	
CDK6	>10000	-	-	11	
GSK3A	-	-	-	88	
GSK3B	-	-	-	84	
MAPK1 (ERK2)	-	-	-	14	
MAPK3 (ERK1)	-	-	-	11	
MAPK8 (JNK1)	-	-	-	41	
MAPK14 (p38a)	-	-	-	66	

TK	ABL1	-	-	-	36
EGFR	-	-	-	11	
ERBB2	-	-	-	21	
FLT3	-	-	-	96	
KIT	-	-	-	88	
MET	-	-	-	23	
SRC	-	-	-	45	
AGC	AKT1	-	-	-	10
PKA	-	-	-	19	
ROCK1	-	-	-	55	
ROCK2	-	-	-	49	
CAMK	CAMK1	-	-	-	84
CAMK2A	-	-	-	33	
STE	MAP2K1 (MEK1)	-	-	-	12
MAP2K2 (MEK2)	-	-	-	10	
PAK1	-	-	-	28	
Other	AURKA	-	-	-	25
AURKB	-	-	-	44	
PLK1	-	-	-	29	

Note: '-' indicates data not available. The SM08502 data represents the percentage of kinase activity inhibited at a 1 $\mu$ M concentration.

## Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for understanding its biological effects. The following is a detailed methodology for a common biochemical assay used for kinase profiling.

## ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.

Materials:

- Kinase of interest
- Substrate specific to the kinase
- **SRI-29329** or other test compounds
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- White, opaque 96- or 384-well plates
- Luminometer

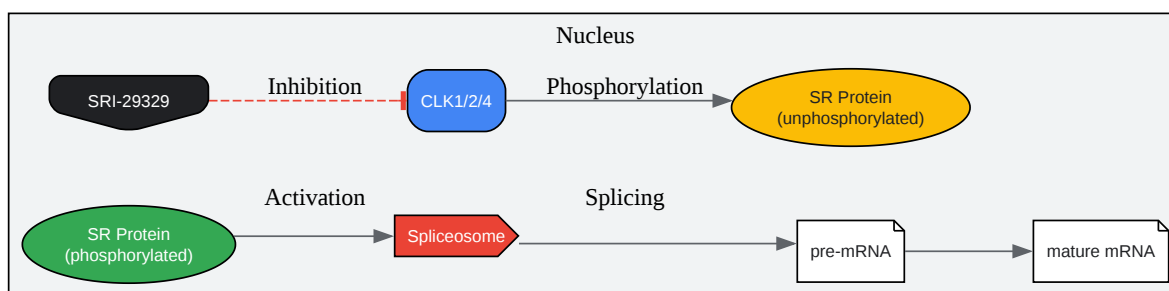
Procedure:

- Compound Preparation: Prepare serial dilutions of **SRI-29329** and control compounds in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.
- Kinase Reaction Setup:
  - Add 5 µL of kinase solution (containing the kinase in reaction buffer) to each well of the assay plate.

- Add 2.5  $\mu$ L of the test compound dilution or vehicle control to the appropriate wells.
- Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 2.5  $\mu$ L of a solution containing both the substrate and ATP in reaction buffer. The final ATP concentration should be at or near the  $K_m$  for each specific kinase.
- Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- Termination and ATP Depletion:
  - Add 10  $\mu$ L of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
  - Incubate the plate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
  - Add 20  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
  - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
  - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

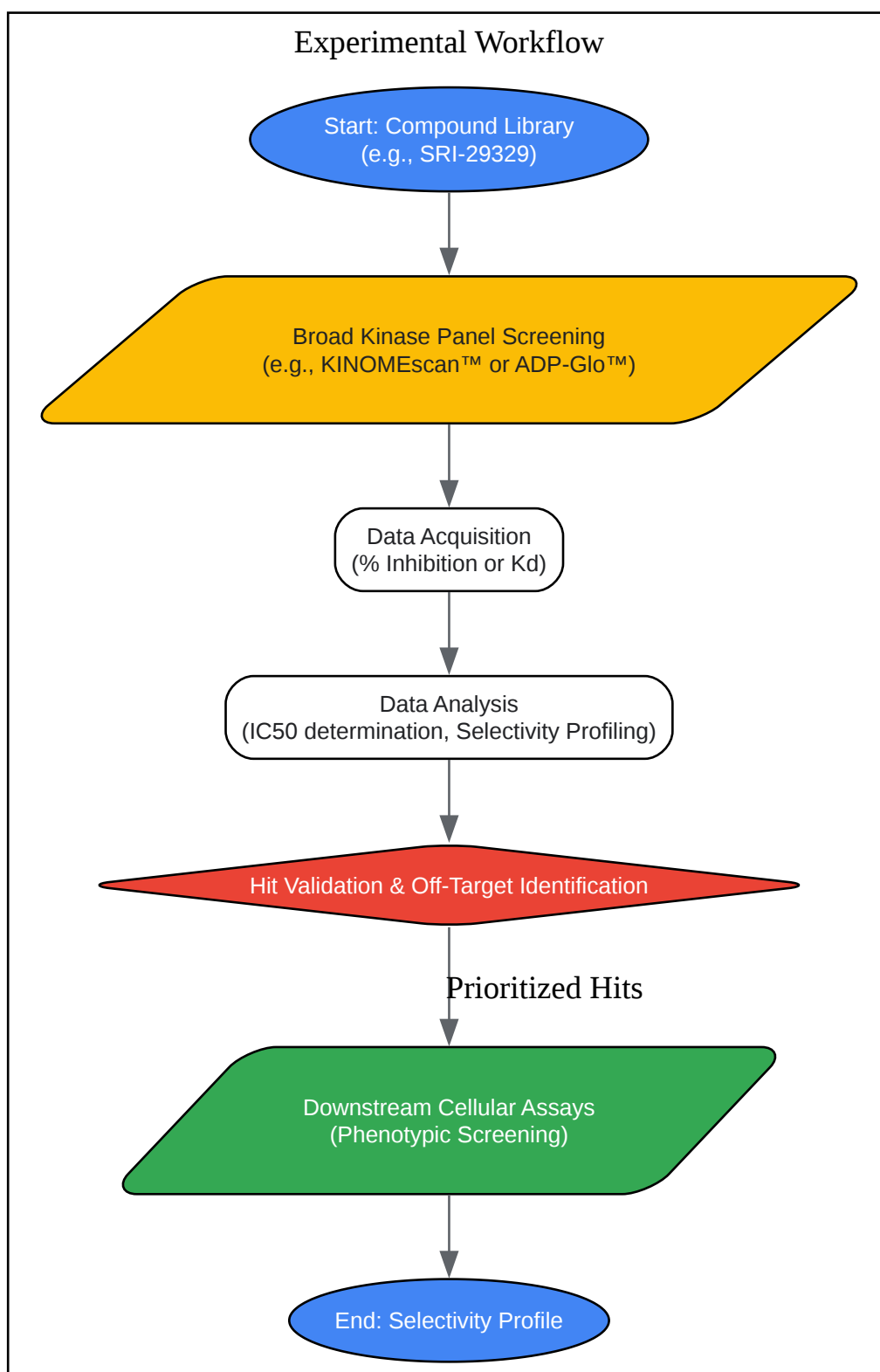
## Signaling Pathway and Experimental Workflow

The primary mechanism of action of CLK inhibitors is the modulation of pre-mRNA splicing through the phosphorylation of Serine/Arginine-rich (SR) proteins. The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.



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Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by **SRI-29329**.



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Caption: Workflow for determining kinase inhibitor selectivity.

- To cite this document: BenchChem. [SRI-29329: A Comparative Analysis of Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610988#sri-29329-selectivity-profile-against-other-kinases]

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